
2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid" is a derivative of arylpropanoic acid, which is a class of compounds that includes several non-steroidal anti-inflammatory drugs (NSAIDs). The presence of halogen substituents, such as chlorine and fluorine, on the aromatic ring can significantly affect the physical, chemical, and biological properties of these compounds.
Synthesis Analysis
The synthesis of halogenated arylpropanoic acids can be achieved through various methods. For instance, the synthesis of optically active 2-fluoropropanoic acid derivatives has been developed using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide, yielding high enantiomeric purity . Similarly, the stereoselective fluorination of diastereoisomeric 2-alkyl 3-hydroxy 3-phenylpropanoic methyl esters using phenyltetrafluorophosphorane has been described, with the structure of the resulting compounds determined by NMR analysis . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated arylpropanoic acids is crucial for their biological activity. NMR spectroscopy, particularly 19F NMR, is a valuable tool for determining the structure and conformation of these molecules . The relative populations of rotamers for each isomer can be determined, which is important for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of halogenated arylpropanoic acids can lead to various chemical transformations. For example, the reaction of penta
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds:
- A compound structurally similar to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid was synthesized as a key intermediate for biologically active anticancer drugs. The synthesis involved substitution and hydrolysis steps, demonstrating the potential of such compounds in drug synthesis pathways (Zhang et al., 2019).
Chiral Supercritical Fluid Chromatography (SFC) Applications:
- Racemic mixtures of 2,2-dimethyl-3-aryl-propanoic acids, a class of compounds to which this compound belongs, were successfully resolved using chiral SFC without acidic additives. This showcases the molecule's relevance in advanced chromatographic techniques aimed at separating enantiomers, a crucial process in the production of enantiomerically pure pharmaceuticals (Wu et al., 2016).
Glycosidation Reactions:
- A compound closely related to this compound was used as a steering group in Schmidt glycosidation reactions. This process was efficient in glycosidating sterically hindered alcohols under mild conditions, indicating the molecule's utility in complex carbohydrate synthesis (Szpilman & Carreira, 2009).
Structural and Quantum Chemical Studies:
- The molecule's related compounds have been subjected to structural and quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies are pivotal in drug design and material science, where the electronic properties of molecules dictate their function (Satheeshkumar et al., 2017).
Liquid Crystal Research:
- Derivatives of compounds similar to this compound have been synthesized and studied for their phase behavior as liquid crystals. This research is fundamental for the development of new materials for displays and other optical applications (Begum et al., 2013).
Inhibitors of Kynurenine-3-hydroxylase:
- Compounds structurally related to this compound have been synthesized and evaluated as potent inhibitors of kynurenine-3-hydroxylase, indicating their potential in neuroprotective therapy (Drysdale et al., 2000).
Remote C-H Bond Activation:
- The molecule's related structures have been used in cross-coupling reactions involving remote C–H bonds, demonstrating the molecule's potential in synthetic organic chemistry to construct complex molecules efficiently (Wan et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPYGHFTBRANDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

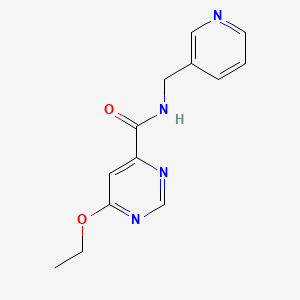
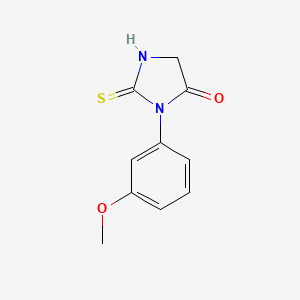
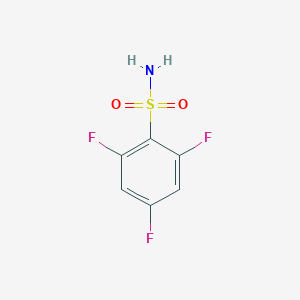
![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)
![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)
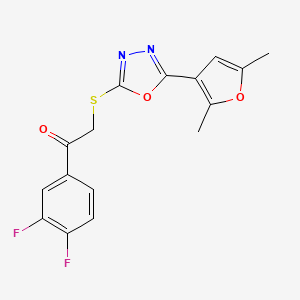
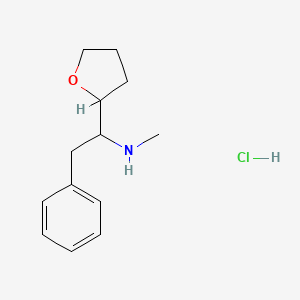
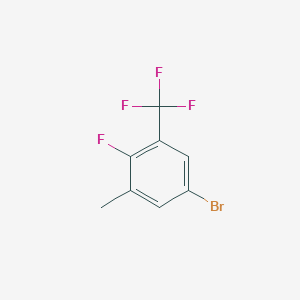
![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)
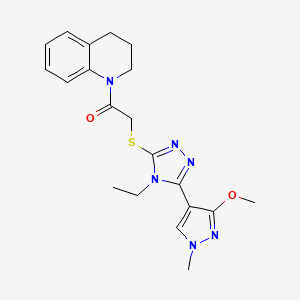
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)
